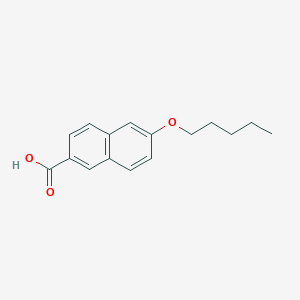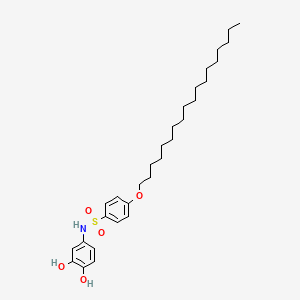
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a long alkyl chain and a dihydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Attachment of the octadecyloxy group: This step involves the etherification of a phenol with an octadecyl halide in the presence of a base.
Introduction of the dihydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the sulfonamide group suggests potential inhibition of enzymes that recognize sulfonamide moieties.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dihydroxyphenyl)benzenesulfonamide: Lacks the octadecyloxy group.
4-(Octadecyloxy)benzenesulfonamide: Lacks the dihydroxyphenyl group.
N-(3,4-Dihydroxyphenyl)-4-methoxybenzenesulfonamide: Has a methoxy group instead of an octadecyloxy group.
Uniqueness
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide is unique due to the combination of a long alkyl chain, a dihydroxyphenyl group, and a sulfonamide group, which may confer distinct physical, chemical, and biological properties.
Propiedades
Número CAS |
143131-46-8 |
|---|---|
Fórmula molecular |
C30H47NO5S |
Peso molecular |
533.8 g/mol |
Nombre IUPAC |
N-(3,4-dihydroxyphenyl)-4-octadecoxybenzenesulfonamide |
InChI |
InChI=1S/C30H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-36-27-19-21-28(22-20-27)37(34,35)31-26-18-23-29(32)30(33)25-26/h18-23,25,31-33H,2-17,24H2,1H3 |
Clave InChI |
KUQWCLNMSQRSOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


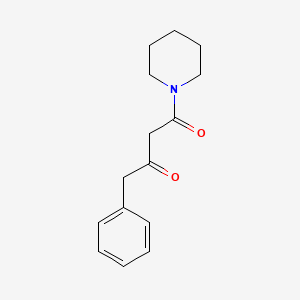
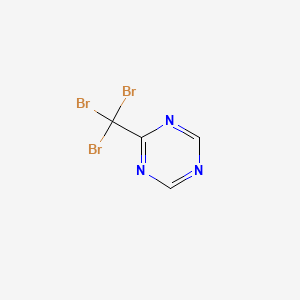
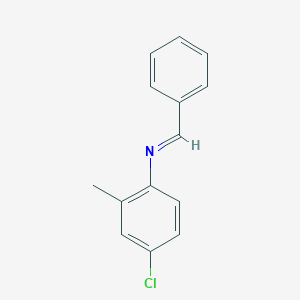
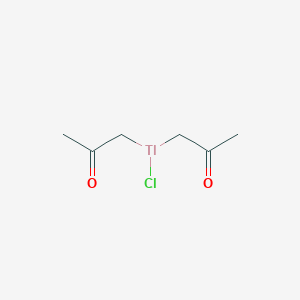
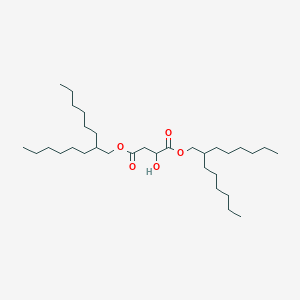
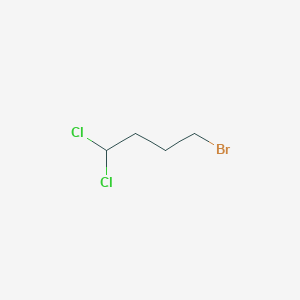

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
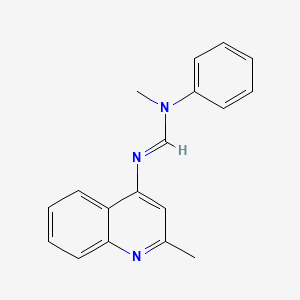
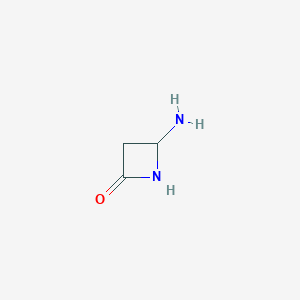
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
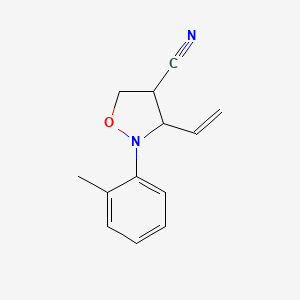
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
